REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:16])=[O:6]
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was then heated at 50° C. for 2 hours
|
Duration
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2 h
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
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DISSOLUTION
|
Details
|
the resulting solids were dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (sat. aq.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C(=O)OC)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |